molecular formula C16H28Cl2N2O2 B4644836 1-(4-ethyl-1-piperazinyl)-3-(4-methylphenoxy)-2-propanol dihydrochloride

1-(4-ethyl-1-piperazinyl)-3-(4-methylphenoxy)-2-propanol dihydrochloride

Cat. No. B4644836
M. Wt: 351.3 g/mol
InChI Key: MBXPLWSRESNMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethyl-1-piperazinyl)-3-(4-methylphenoxy)-2-propanol dihydrochloride, also known as propranolol, is a beta-blocker medication used to treat various medical conditions such as hypertension, angina, and arrhythmias. It was first developed in the 1960s and has since become a widely used drug in the medical field. Although it is primarily used to treat cardiovascular diseases, recent scientific research has shown that it may have potential applications in other areas as well.

Mechanism of Action

Propranolol works by blocking beta-adrenergic receptors in the body, which are responsible for regulating heart rate and blood pressure. By blocking these receptors, 1-(4-ethyl-1-piperazinyl)-3-(4-methylphenoxy)-2-propanol dihydrochloride reduces the workload on the heart and decreases blood pressure, making it an effective treatment for hypertension and other cardiovascular conditions.
Biochemical and Physiological Effects:
Propranolol has several biochemical and physiological effects on the body, including reducing heart rate and blood pressure, decreasing the release of renin (a hormone that regulates blood pressure), and decreasing the oxygen demand of the heart. It also has anti-inflammatory effects and can reduce the expression of certain genes that are involved in cancer cell growth.

Advantages and Limitations for Lab Experiments

Propranolol has several advantages for use in lab experiments, including its well-established safety profile and availability as a commercially available drug. However, it also has limitations, such as its potential to interact with other drugs and its narrow therapeutic window, which requires careful dosing to avoid adverse effects.

Future Directions

There are several potential future directions for research on 1-(4-ethyl-1-piperazinyl)-3-(4-methylphenoxy)-2-propanol dihydrochloride, including its use in combination with other drugs for cancer treatment, its potential as a treatment for anxiety and PTSD, and its use in combination with exercise for cardiovascular disease prevention. Additionally, further research is needed to fully understand the mechanisms of action of 1-(4-ethyl-1-piperazinyl)-3-(4-methylphenoxy)-2-propanol dihydrochloride and its potential applications in other areas of medicine.
In conclusion, 1-(4-ethyl-1-piperazinyl)-3-(4-methylphenoxy)-2-propanol dihydrochloride is a widely used beta-blocker medication that has potential applications beyond its traditional use in cardiovascular disease treatment. Its mechanism of action, biochemical and physiological effects, and potential for future research make it an interesting topic for scientific exploration.

Scientific Research Applications

Propranolol has been extensively researched for its cardiovascular benefits, but recent studies have explored its potential applications in other areas such as anxiety, post-traumatic stress disorder (PTSD), and even cancer. One study found that 1-(4-ethyl-1-piperazinyl)-3-(4-methylphenoxy)-2-propanol dihydrochloride can reduce the emotional intensity of traumatic memories, making it a possible treatment for PTSD. Another study demonstrated that 1-(4-ethyl-1-piperazinyl)-3-(4-methylphenoxy)-2-propanol dihydrochloride can inhibit the growth of certain types of cancer cells, potentially making it a new cancer treatment option.

properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-(4-methylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.2ClH/c1-3-17-8-10-18(11-9-17)12-15(19)13-20-16-6-4-14(2)5-7-16;;/h4-7,15,19H,3,8-13H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXPLWSRESNMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC=C(C=C2)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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